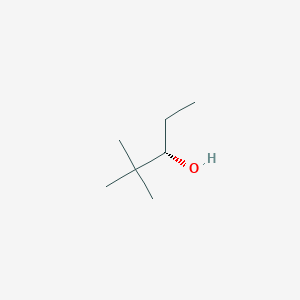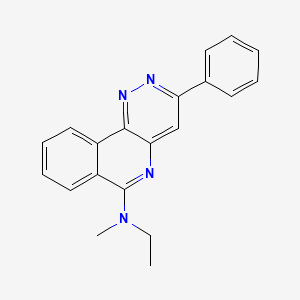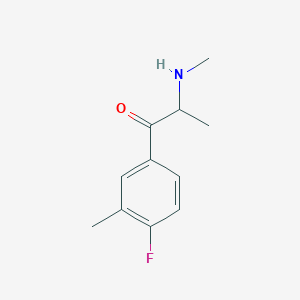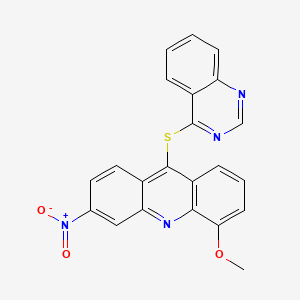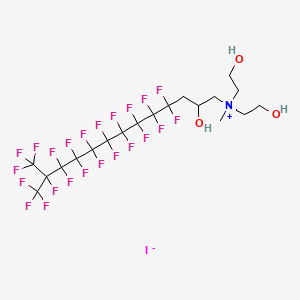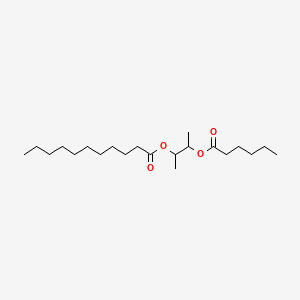
1-Methyl-2-((1-oxohexyl)oxy)propyl undecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-((1-oxohexyl)oxy)propyl undecanoate is an organic compound with the molecular formula C21H40O4 It is a derivative of undecanoic acid and is characterized by the presence of a hexanoyloxy group attached to a methylpropyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methyl-2-((1-oxohexyl)oxy)propyl undecanoate can be synthesized through esterification reactions. One common method involves the reaction of undecanoic acid with 1-methyl-2-propanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-2-((1-oxohexyl)oxy)propyl undecanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Applications De Recherche Scientifique
1-Methyl-2-((1-oxohexyl)oxy)propyl undecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, including lubricants and surfactants.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-((1-oxohexyl)oxy)propyl undecanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release undecanoic acid, which may interact with cellular pathways. The compound’s effects on enzymes and receptors are areas of ongoing research, with studies focusing on its potential to modulate biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-2-((1-oxooctyl)oxy)propyl undecanoate
- 1-Methyl-2-((1-oxodecyl)oxy)propyl undecanoate
Uniqueness
1-Methyl-2-((1-oxohexyl)oxy)propyl undecanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for targeted applications in research and industry.
Propriétés
Numéro CAS |
84006-25-7 |
|---|---|
Formule moléculaire |
C21H40O4 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
3-hexanoyloxybutan-2-yl undecanoate |
InChI |
InChI=1S/C21H40O4/c1-5-7-9-10-11-12-13-15-17-21(23)25-19(4)18(3)24-20(22)16-14-8-6-2/h18-19H,5-17H2,1-4H3 |
Clé InChI |
LHOYOTGDPNOGNR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(=O)OC(C)C(C)OC(=O)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




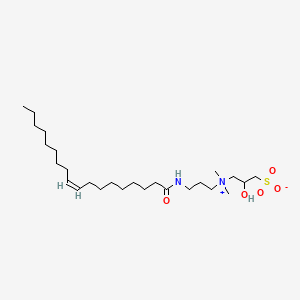
![[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;tetrachloroiron(1-)](/img/structure/B12735836.png)

